Ibrutinib

Description

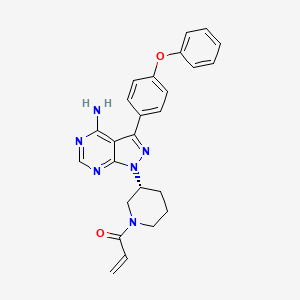

Structure

3D Structure

Properties

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPWWZEPKGCCK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893450 | |

| Record name | Ibrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Freely soluble in dimethyl sulfoxide; soluble in methanol | |

| Record name | Ibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBRUTINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

936563-96-1 | |

| Record name | Ibrutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X70OSD4VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IBRUTINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-158ºC | |

| Record name | Ibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ibrutinib's Mechanism of Action on B-cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, with a specific focus on its role in the B-cell receptor (BCR) signaling pathway. This document provides a detailed overview of the molecular interactions, downstream consequences of BTK inhibition, quantitative data from key studies, and relevant experimental protocols.

The B-cell Receptor (BCR) Signaling Pathway: A Critical Axis in B-cell Malignancies

The B-cell receptor is a transmembrane protein complex on the surface of B-cells, composed of a membrane-bound immunoglobulin (mIg) molecule and a signal transduction moiety (Ig-α/Ig-β heterodimer, also known as CD79A/CD79B).[1] In normal B-cell physiology, the BCR plays a pivotal role in B-cell development, activation, and differentiation into antibody-producing plasma cells or memory B-cells upon encountering a specific antigen.[1]

In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is constitutively activated, leading to uncontrolled proliferation and survival of malignant B-cells.[2][3] This chronic activation makes the BCR pathway a prime therapeutic target.[4]

Upon antigen binding, the BCR aggregates, initiating a signaling cascade.[5] This process involves the sequential activation of several tyrosine kinases.[1] The Src family kinases (e.g., LYN, FYN) are among the first to be activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on Ig-α and Ig-β.[1] This, in turn, recruits and activates spleen tyrosine kinase (SYK).[6]

Activated SYK then phosphorylates downstream adaptor proteins, creating a "signalosome" that includes Bruton's tyrosine kinase (BTK).[5] BTK is a crucial enzyme in this pathway, responsible for transmitting signals from the BCR to the cell's nucleus, ultimately activating transcription factors like NF-κB that promote cell survival and proliferation.[3][7]

This compound's Core Mechanism: Irreversible Inhibition of BTK

This compound is a potent and selective small-molecule inhibitor of Bruton's tyrosine kinase.[8] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue (Cys-481) within the ATP-binding domain of BTK.[3][9] This irreversible binding permanently inactivates the kinase, thereby blocking its enzymatic activity.[7]

By inhibiting BTK, this compound effectively halts the downstream signaling cascade initiated by the BCR.[3] This abrogation of BCR signaling leads to several key anti-tumor effects in malignant B-cells, including:

-

Inhibition of Proliferation: By blocking the signals that drive cell division, this compound curtails the uncontrolled growth of cancerous B-cells.[8]

-

Induction of Apoptosis: Deprived of essential survival signals from the BCR pathway, malignant B-cells undergo programmed cell death.[3]

-

Disruption of Cell Adhesion and Migration: this compound interferes with the ability of cancerous B-cells to adhere to protective microenvironments and to migrate to lymph nodes and other tissues.[10] This leads to an egress of lymphocytes from these protective niches into the peripheral blood.[8]

Quantitative Analysis of this compound's Potency

The efficacy of this compound as a BTK inhibitor has been quantified in numerous preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and inhibitory concentrations.

| Parameter | Value | Description | Reference |

| IC₅₀ for BTK | 0.5 nM | The concentration of this compound required to inhibit 50% of BTK enzymatic activity in a biochemical assay. | [8] |

| IC₅₀ in B-cell line | 11 nM | The concentration of this compound required to inhibit 50% of BCR signaling in a B-cell line. | [8] |

| Kᵢ for BTK | 0.59 nM | The inhibition constant, representing the binding affinity of this compound to BTK. | [11] |

| kᵢₙₐ꜀ₜ | 0.041 min⁻¹ | The rate of covalent bond formation between this compound and BTK. | [11] |

Table 1: In Vitro Potency and Binding Kinetics of this compound against BTK.

This compound also exhibits activity against other kinases that have a homologous cysteine residue in their active site.

| Kinase | IC₅₀ (nM) | Reference |

| BLK | 0.1x of BTK IC₅₀ | [12] |

| ITK | 12 | [13] |

| TEC | ~8x lower selectivity than BTK | [11] |

| JAK3 | 21x lower selectivity than BTK | [12] |

| EGFR | 12 | [13] |

| HER2 | 22 | [13] |

Table 2: Off-Target Kinase Inhibition Profile of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

BTK Kinase Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of BTK and the inhibitory effect of this compound.[14]

-

Principle: A non-radioactive, fluorescence-based method is used to quantify the phosphorylation of a generic kinase substrate by recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of this compound is a measure of its inhibitory activity.[14]

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[15]

-

ATP

-

Kinase substrate (e.g., poly(GT))

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of diluted this compound or vehicle control (DMSO).

-

Add 10 µL of a solution containing the BTK enzyme and substrate to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to BTK.[14]

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 1 hour.[14]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Quantify the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.[14]

-

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the effect of this compound on the phosphorylation of downstream signaling molecules in the BCR pathway.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of target proteins (e.g., p-PLCγ2, p-ERK).

-

Materials:

-

B-cell malignancy cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-PLCγ2, anti-p-ERK, anti-total BTK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence reagent

-

Imaging system

-

-

Protocol:

-

Seed B-cell lines and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the BCR pathway if necessary (e.g., with anti-IgM).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence reagent.

-

Visualize the protein bands using an imaging system.[16]

-

Quantify band intensities to determine the relative levels of protein phosphorylation.[16]

-

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.[17]

-

Principle: A colorimetric or fluorometric method is used to measure the number of viable cells in a culture after treatment with this compound.

-

Materials:

-

B-cell malignancy cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 96 hours) at 37°C in a 5% CO₂ incubator.[17]

-

Add the cell proliferation reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.[16]

-

Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ for cell proliferation.

-

Conclusion

This compound represents a paradigm shift in the treatment of B-cell malignancies, moving away from traditional chemotherapy towards targeted therapy. Its potent and irreversible inhibition of BTK effectively dismantles the aberrant B-cell receptor signaling that drives the growth and survival of cancerous B-cells. This in-depth guide has provided a comprehensive overview of the molecular mechanisms, quantitative potency, and key experimental methodologies used to characterize this compound's action. A thorough understanding of these core principles is essential for researchers and drug development professionals working to refine and expand upon this successful therapeutic strategy.

References

- 1. B-cell receptor - Wikipedia [en.wikipedia.org]

- 2. This compound Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. targetedonc.com [targetedonc.com]

- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. This compound: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. benchchem.com [benchchem.com]

- 15. promega.com [promega.com]

- 16. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Covalent Inhibition of Bruton's Tyrosine Kinase by Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism, kinetics, and experimental validation of Ibrutinib, a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK). It is intended to serve as a technical resource, offering detailed protocols and structured data to facilitate research and development in the field of targeted kinase inhibition.

The Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1] It is an essential enzyme in the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell proliferation and survival.[2][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates and activates downstream targets, including phospholipase C-γ2 (PLCγ2), which ultimately triggers signaling pathways like NF-κB, promoting cell growth and inhibiting apoptosis.[4][5] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.[2][6]

Molecular Mechanism of Covalent Inhibition

This compound is a potent and selective small-molecule inhibitor that irreversibly binds to BTK.[2] The core mechanism involves the formation of a covalent bond between the acrylamide (B121943) group of this compound and the thiol group of a specific cysteine residue, Cys481, located in the ATP-binding site of BTK.[3][4] This targeted covalent interaction blocks the enzymatic activity of BTK, leading to sustained inhibition of the BCR signaling pathway.[2]

The reaction is a Michael addition, a nucleophilic addition of the cysteine thiol to the α,β-unsaturated carbonyl of the acrylamide warhead.[7] Quantum mechanics/molecular mechanics (QM/MM) simulations have elucidated the pathway, suggesting it involves a direct proton transfer from the Cys481 thiol to the acrylamide warhead, which is followed by the formation of the covalent bond.[8][9] This irreversible binding ensures a long duration of action that persists even after the drug is cleared from systemic circulation.[10]

Quantitative Analysis of this compound-BTK Interaction

The potency and kinetics of this compound have been extensively characterized. Its high affinity and covalent binding mechanism result in very low concentrations required for enzymatic inhibition. However, this compound also inhibits other kinases that possess a homologous cysteine residue, which may contribute to both therapeutic and off-target effects.[10][11]

Table 1: Potency and Kinase Selectivity of this compound

| Parameter | Target Kinase | Value | Reference |

|---|---|---|---|

| IC₅₀ (Biochemical) | BTK | 0.5 nM | [10][12][13] |

| ITK | 10 nM | [10] | |

| TEC | 78 nM | [12] | |

| BLK | 0.8 nM | [10] | |

| JAK3 | 16 nM | [10] | |

| EGFR | 5.6 nM | [10] | |

| IC₅₀ (Cell-based) | BTK (in B-cell line) | 11 nM | [10] |

| k_inact_/K_i_ | BTK | 3.28 x 10⁵ M⁻¹s⁻¹ | [14] |

| BLK | 7.1 x 10⁵ M⁻¹s⁻¹ | [14] |

| | BMX | 3.9 x 10⁶ M⁻¹s⁻¹ |[14] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Concentration (T_max_) | 1 - 2 hours | [10][15] |

| Elimination Half-life | 4 - 9 hours | [15][16] |

| Metabolism | Primarily via CYP3A4 | [16] |

| Recommended Dose (CLL) | 420 mg once daily | [17] |

| BTK Occupancy | >95% sustained over 24 hours |[10][18] |

Key Experimental Protocols

Validating the covalent inhibition of BTK by this compound involves a series of biochemical and cellular assays. The following protocols provide a framework for these key experiments.

Protocol 1: In Vitro BTK Kinase Inhibition Assay

This biochemical assay directly measures the enzymatic activity of recombinant BTK and its inhibition by this compound to determine the IC₅₀ value.[19]

-

Principle: A fluorescence- or luminescence-based assay (e.g., ADP-Glo™) quantifies ATP consumption during the phosphorylation of a generic substrate by recombinant BTK. A reduction in signal in the presence of this compound indicates inhibition.

-

Materials:

-

Recombinant human BTK enzyme.

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

ATP at a concentration near the K_m_ for BTK.

-

Suitable kinase substrate (e.g., poly(E,Y)4:1).

-

This compound (serially diluted in DMSO).

-

96- or 384-well white plates.

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

-

Luminometer.

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to final assay concentrations (typically with a final DMSO concentration of ≤1%).

-

In a multi-well plate, add 5 µL of diluted this compound or vehicle control (DMSO).

-

Add 10 µL of a solution containing the BTK enzyme and substrate to each well.

-

Pre-incubate the plate for 15-20 minutes at room temperature to allow for initial binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

-

Quantify luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data using a four-parameter logistic model to determine the IC₅₀ value.

-

Protocol 2: Mass Spectrometry Analysis of this compound-BTK Adduct

This method confirms the covalent modification of BTK by this compound by measuring the mass of the intact protein.[20]

-

Principle: High-resolution liquid chromatography-mass spectrometry (LC-MS) is used to measure the precise molecular weight of the BTK protein before and after incubation with this compound. The formation of a covalent adduct results in a mass increase equal to the molecular weight of this compound (440.5 Da).

-

Materials:

-

Recombinant human BTK enzyme.

-

This compound.

-

Incubation buffer (e.g., PBS or Tris buffer).

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Liquid chromatography system with a suitable column for protein separation (e.g., C4 reverse-phase).

-

-

Methodology:

-

Incubate recombinant BTK (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) in incubation buffer for 2-4 hours at room temperature. A control sample with BTK and vehicle (DMSO) should be run in parallel.

-

Desalt the samples to remove excess inhibitor and non-volatile salts using a reverse-phase cleanup method (e.g., C4 ZipTip).

-

Analyze the samples via LC-MS. Elute the protein from the LC column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

-

Acquire mass spectra across the protein elution peak in positive ion mode.

-

Deconvolute the resulting multiply charged ion series to determine the average molecular mass of the intact protein.

-

Compare the mass of the this compound-treated BTK with the control. A mass shift of approximately +440 Da confirms the formation of a 1:1 covalent adduct.[20]

-

Protocol 3: Cellular BTK Autophosphorylation Assay (Western Blot)

This cell-based assay determines this compound's ability to inhibit BTK activity within a cellular context by measuring the phosphorylation status of a key activation site.[5]

-

Principle: BTK activation involves autophosphorylation at Tyr223. Western blotting with a phospho-specific antibody is used to quantify the level of pBTK(Y223) in B-cell lines following stimulation and treatment with this compound.

-

Materials:

-

B-cell malignancy cell line (e.g., Ramos, Jeko-1).[14]

-

Complete culture medium.

-

This compound (dissolved in DMSO).

-

BCR stimulating agent (e.g., anti-IgM antibody).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE and Western blotting equipment.

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, and a loading control (e.g., anti-β-Actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Seed cells at an appropriate density and allow them to rest.

-

Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Stimulate BCR signaling by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes. Include an unstimulated control.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities. A dose-dependent decrease in the pBTK(Y223) signal (normalized to total BTK and the loading control) demonstrates cellular inhibition of BTK by this compound.

-

Clinical Implications and Resistance

The irreversible nature of this compound's binding to BTK provides durable target inhibition that is critical for its clinical efficacy in treating B-cell malignancies.[10][17] It leads to the disruption of pro-survival signaling, inhibition of proliferation, and mobilization of malignant cells from protective microenvironments.[2][11]

However, acquired resistance can emerge. The most common mechanism of resistance to this compound is a point mutation in BTK at the covalent binding site, substituting cysteine with serine (C481S).[21][22] This mutation prevents the formation of the covalent bond, significantly reducing the inhibitor's potency and leading to clinical relapse.[22][23] The development of non-covalent BTK inhibitors and other therapeutic strategies is an active area of research to overcome this resistance mechanism.[22]

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. targetedonc.com [targetedonc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Mechanism of covalent binding of this compound to Bruton's tyrosine kinase revealed by QM/MM calculations | Semantic Scholar [semanticscholar.org]

- 10. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targets for this compound Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Btk by Btk-specific concentrations of this compound and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Resistance to BTK inhibition by this compound can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for this compound-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Ibrutinib's effect on downstream signaling pathways

An In-depth Technical Guide to Ibrutinib's Effect on Downstream Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2][3][4][5] Its primary mechanism of action is the irreversible covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][6][7] This inhibition disrupts the downstream signaling cascades essential for B-cell proliferation, survival, and trafficking.[1][8][9][10] This technical guide provides a comprehensive overview of this compound's effects on these pathways, presents quantitative data on its inhibitory actions, details relevant experimental protocols, and discusses mechanisms of resistance and off-target effects.

Core Mechanism: Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

The BCR pathway is fundamental for B-cell development, activation, and survival.[11] In many B-cell cancers, this pathway is constitutively active, driving malignant cell proliferation.[12][13] this compound targets BTK, a key kinase in this cascade.[1][14][15]

The BCR Signaling Cascade

Antigen binding to the BCR initiates a signaling cascade starting with the activation of SRC family kinases like LYN and SYK.[16] These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A and CD79B, creating docking sites for BTK. BTK is then phosphorylated and activated, leading it to phosphorylate and activate Phospholipase C gamma 2 (PLCγ2).[14][17] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and the activation of downstream pathways, including:

-

MAPK/ERK Pathway: Promotes cell proliferation and survival.[18][19][20][21][22]

-

NF-κB Pathway: A critical regulator of inflammation, immune response, and cell survival.[1][18][19][20] BTK is essential for activating the canonical NF-κB pathway downstream of the BCR.[18]

-

PI3K/AKT Pathway: Crucial for cell survival and proliferation.[1][3][14]

This compound's Point of Intervention

This compound forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition.[1][6][7] This blockade prevents the phosphorylation and activation of PLCγ2, effectively halting the entire downstream cascade.[1][8] The result is reduced proliferation, increased apoptosis (programmed cell death), and impaired adhesion and migration of malignant B-cells.[1][8]

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting BTK and downstream signaling components has been quantified in numerous studies. These data are crucial for understanding its potency and for the development of next-generation inhibitors.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| BTK | Kinase Assay | 0.5 nM | [8][17] |

| BTK-dependent Phosphorylation | B-cell line | 11 nM |[8] |

Table 2: In Vivo Effects of this compound on Downstream Signaling in CLL Patients

| Signaling Molecule | Change Observed | Time Point | Reference |

|---|---|---|---|

| BCR Signaling (Gene Signature) | Median 81% reduction | Day 28 | [18] |

| NF-κB Signaling (Gene Signature) | Median 74% reduction | Day 28 | [18] |

| Phospho-PLCγ2 | Reduced | - | [18][19][20] |

| Phospho-ERK | Reduced | - | [18][19][20][23] |

| Nuclear NF-κB p50 | Decreased | - | [18][19][20] |

| Phospho-AKT | Reduced | Over time |[23] |

Off-Target Signaling and Clinical Implications

While highly selective for BTK, this compound can inhibit other kinases, particularly those with a homologous cysteine residue in their active site. These off-target effects are responsible for some of the adverse events observed in patients.

-

TEC Family Kinases: this compound inhibits other members of the Tec kinase family, such as TEC and Interleukin-2-inducible T-cell kinase (ITK), which can affect T-cell function.[7]

-

SRC Family Kinases: Inhibition of SRC family kinases has been noted.[24]

-

Epidermal Growth Factor Receptor (EGFR): Off-target inhibition of EGFR is linked to skin toxicities.[3]

-

C-terminal Src Kinase (CSK): Inhibition of CSK in cardiac tissue has been identified as a likely cause of this compound-mediated atrial fibrillation.[24][25]

-

PI3K/AKT/mTOR Pathway: Some studies suggest this compound can have off-target effects on the PI3K-AKT-mTOR pathway, potentially contributing to cardiotoxicity through autophagy-mediated degradation of connexins.[26]

Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to this compound can develop, often leading to disease relapse.[12][13] Resistance is primarily mediated by genetic mutations that allow for the reactivation of BCR signaling.

-

BTK Mutations: The most common resistance mechanism is a mutation at the C481 binding site of BTK (e.g., C481S).[12] This substitution from cysteine to serine prevents the covalent binding of this compound, reducing its inhibitory effect.[12]

-

PLCγ2 Mutations: Mutations in PLCγ2 (e.g., R665W, S707Y) can lead to a "hypermorphic" or constitutively active state.[16][27][28] This allows PLCγ2 to be activated by upstream kinases like LYN or SYK, bypassing the need for BTK and rendering this compound's blockade ineffective.[16]

Key Experimental Protocols

The study of this compound's effects relies on a variety of well-established molecular biology techniques.

Western Blot Analysis for Protein Phosphorylation

This method is used to detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway, providing direct evidence of kinase inhibition.

Protocol Outline:

-

Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos) or primary CLL cells. Treat cells with a dose range of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).[29]

-

BCR Stimulation: Induce BCR signaling by stimulating cells with an agent like anti-IgM or anti-IgG for a short duration (e.g., 10 minutes).[29]

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[29]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[29]

-

SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[29]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk).

-

Incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-BTK Y223, anti-p-PLCγ2 Y759, anti-p-ERK T202/Y204).[23][29]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH) or the total protein level of the target.[29]

Flow Cytometry for Cellular Activation Markers

Flow cytometry is used to assess the functional consequences of BCR signaling inhibition on a single-cell level, such as changes in the expression of surface activation markers.

Protocol Outline:

-

Cell Preparation and Treatment: Prepare a single-cell suspension of primary B-cells or a cell line. Pre-treat cells with various concentrations of this compound or a vehicle control.[29]

-

BCR Stimulation: Stimulate the cells with anti-IgM for an extended period (e.g., 18-24 hours) to induce the expression of activation markers.[29]

-

Antibody Staining: Harvest and wash the cells. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).[29]

-

Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data from thousands of individual cells.

-

Data Analysis: Gate on the B-cell population (e.g., CD19+) and quantify the percentage of cells expressing the activation markers or the mean fluorescence intensity (MFI) of the markers in treated versus untreated samples.

In Vitro Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified BTK and its inhibition by this compound, allowing for precise determination of IC50 values.

Protocol Outline:

-

Reaction Setup: In a multi-well plate, combine a reaction buffer (containing Tris, MgCl2, etc.), purified active BTK enzyme, a specific peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and varying concentrations of this compound.[30][31][32]

-

Initiate Reaction: Start the kinase reaction by adding a solution containing ATP (often radiolabeled [³³P]-ATP or in a system with a detection reagent).[30][32] Incubate at room temperature for a set time (e.g., 60 minutes).

-

Stop and Detect:

-

Radiolabeled Method: Stop the reaction and spot the mixture onto a filter membrane. Wash away unincorporated [³³P]-ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.[32]

-

Luminescence Method (e.g., ADP-Glo™): Add a reagent to deplete unused ATP. Then, add a second reagent to convert the ADP produced by the kinase reaction back into ATP, which is then detected via a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity.[30]

-

-

Data Analysis: Plot the measured kinase activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[30]

Conclusion

This compound's profound clinical success stems from its potent and specific inhibition of BTK, a central node in the B-cell receptor signaling pathway. By blocking BTK, this compound effectively shuts down multiple downstream cascades, including the PLCγ2-ERK/NF-κB and PI3K-AKT axes, which are critical for the survival and proliferation of malignant B-cells. Understanding the intricacies of these pathways, the quantitative impact of this compound, its off-target profile, and the molecular mechanisms of resistance is paramount for optimizing current therapeutic strategies and guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols detailed herein provide a foundational framework for researchers to further investigate the complex interplay between BTK inhibitors and cellular signaling networks.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. targetedonc.com [targetedonc.com]

- 3. ajmc.com [ajmc.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. targetedonc.com [targetedonc.com]

- 7. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 8. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: an evidence-based review of its potential in the treatment of advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Resistance Mechanisms and Treatment Strategies for B-Cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Combined Data from Multiple Phase 3 Studies of IMBRUVICA® (this compound) Show Efficacy and Safety in High-Risk, Previously Untreated Chronic Lymphocytic Leukemia (CLL) and Real-World Data Indicating Low Biomarker Testing Rates for These Patients - BioSpace [biospace.com]

- 16. Hypermorphic mutation of phospholipase C, γ2 acquired in this compound-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]

- 18. This compound inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. This compound inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting BTK with this compound in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ATM inhibition decreases ERK activation and is synergistic with this compound in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. This compound’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. imrpress.com [imrpress.com]

- 27. researchgate.net [researchgate.net]

- 28. ashpublications.org [ashpublications.org]

- 29. benchchem.com [benchchem.com]

- 30. promega.com [promega.com]

- 31. bellbrooklabs.com [bellbrooklabs.com]

- 32. cdn1.sinobiological.com [cdn1.sinobiological.com]

Molecular Targets of Ibrutinib Beyond BTK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the B-cell receptor (BCR) signaling pathway.[1] However, the therapeutic efficacy and adverse effect profile of this compound are not solely dictated by its on-target activity. A growing body of evidence reveals that this compound interacts with a range of other kinases, leading to a complex off-target pharmacological profile. Understanding these non-BTK molecular targets is crucial for optimizing its clinical use, managing side effects, and exploring novel therapeutic applications.

This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond BTK, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and visual representations of the affected signaling pathways.

Quantitative Data: this compound's Off-Target Kinase Inhibition

This compound's interaction with kinases other than BTK is often mediated by the presence of a homologous cysteine residue in their active sites, allowing for covalent modification. However, it can also inhibit other kinases through non-covalent mechanisms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of off-target kinases, providing a quantitative measure of its potency.

| Kinase Family | Kinase Target | IC50 (nM) | Notes |

| TEC Family | BTK | 0.5 | Primary Target |

| TEC | 78 | Weakest binder in the TEC family. | |

| ITK | 10.7 | Inhibition affects T-cell signaling. | |

| BMX | 0.8 | Also known as ETK. | |

| EGFR Family | EGFR | 5.6 | Inhibition is implicated in side effects like diarrhea and rash. |

| HER2 (ErbB2) | 9.4 | Potential for therapeutic application in HER2+ cancers. | |

| ErbB4 | Not reported | ||

| SRC Family | SRC | - | Non-covalent inhibition. |

| CSK | 2.3 | Inhibition is linked to cardiotoxicity, specifically atrial fibrillation. | |

| BLK | 0.5 | High binding affinity. | |

| HCK | Low nM | Reversible binding. | |

| FGR | Low nM | Reversible binding. | |

| LYN | - | ||

| JAK Family | JAK3 | 16.1 |

Signaling Pathways and Experimental Workflows

The off-target interactions of this compound have significant implications for various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and a typical experimental workflow for identifying and validating off-target kinase inhibitors.

Experimental Workflow for Off-Target Identification

Caption: Experimental workflow for identifying and validating off-target kinase inhibitors.

TEC Family Kinase (ITK) Signaling in T-Cells

Caption: this compound's inhibition of ITK in the T-cell receptor signaling pathway.

EGFR/HER2 (ErbB) Signaling Pathway

Caption: this compound's off-target inhibition of the EGFR/HER2 signaling pathway.

SRC/CSK Signaling and Cardiotoxicity

Caption: Proposed mechanism of this compound-induced cardiotoxicity via CSK inhibition.

JAK3/STAT Signaling Pathway

Caption: this compound's inhibitory effect on the JAK3/STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (serial dilutions)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.

-

Prepare a solution of the kinase and its substrate in kinase reaction buffer.

-

Prepare the ATP solution in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add the this compound dilutions or vehicle control to the wells of the microplate.

-

Add the kinase/substrate solution to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][3][4][5]

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2][3][4][5]

-

-

Data Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Protein Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of its off-target kinases and their downstream signaling proteins in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., digital imager or X-ray film)

Procedure:

-

Cell Treatment and Lysis:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[6][8]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal and a loading control (e.g., β-actin or GAPDH).

-

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9][10][11]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

This compound's therapeutic effects and adverse event profile are a composite of its interactions with both BTK and a range of other kinases. A thorough understanding of these off-target interactions is paramount for the rational design of second-generation BTK inhibitors with improved selectivity, the management of this compound-associated toxicities, and the exploration of its potential in treating diseases beyond B-cell malignancies. The data, signaling pathways, and experimental protocols presented in this guide offer a foundational resource for researchers and clinicians working to unravel the complex pharmacology of this compound and harness its full therapeutic potential.

References

- 1. Targets for this compound Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 5. promega.com [promega.com]

- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. researchhub.com [researchhub.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Pharmacodynamics of Ibrutinib in Preclinical Models: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class, orally administered, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key mediator in the B-cell receptor (BCR) signaling pathway, BTK is critical for the proliferation, differentiation, and survival of B-lymphocytes.[2][3][4] this compound's targeted mechanism has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in preclinical models. It details the drug's core mechanism of action, its effects on key signaling pathways, quantitative data from in vitro and in vivo studies, and the experimental protocols used to generate these findings.

Core Mechanism of Action: Covalent BTK Inhibition

The primary mechanism of this compound involves its potent and irreversible inhibition of BTK.[2] this compound forms a covalent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding domain of the BTK enzyme.[2][4] This irreversible binding permanently inactivates the kinase, preventing the autophosphorylation of tyrosine 223 and subsequent downstream signaling events.[2][5] The result is a sustained blockade of the BCR pathway, which is crucial for the survival and expansion of malignant B-cells.[1][3]

Caption: this compound covalently binds to Cys-481, irreversibly inactivating BTK.

Key Signaling Pathways Modulated by this compound

B-Cell Receptor (BCR) Signaling Pathway Inhibition

The BCR pathway is constitutively active in many B-cell malignancies, providing critical survival signals. This compound's primary pharmacodynamic effect is the disruption of this pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane where it becomes phosphorylated and activated. Active BTK then phosphorylates and activates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2). This triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell proliferation and survival.[1][6] Preclinical studies demonstrate that this compound effectively blocks the phosphorylation of BTK and its downstream substrates, including PLCγ, in a dose-dependent manner.[1] This blockade abrogates the survival signals, leading to the inhibition of proliferation and the induction of apoptosis.[1][3]

Caption: this compound blocks BTK, halting the BCR signaling cascade and promoting apoptosis.

Disruption of Adhesion and Migration

Malignant B-cells rely on protective microenvironments within the lymph nodes and bone marrow for survival. This tissue homing is mediated by chemokine receptors, such as CXCR4, and adhesion molecules.[7] Preclinical studies have shown that this compound inhibits signaling pathways controlled by chemokines, thereby impairing the adhesion and migration of malignant cells.[3][8] This disruption causes a notable egress of lymphocytes from their protective tissue niches into the peripheral blood, a clinical phenomenon known as treatment-related lymphocytosis.[1][9] Once in the periphery, the cells are deprived of survival signals and undergo apoptosis.[1]

Quantitative Pharmacodynamic Data from Preclinical Models

Quantitative analysis in various preclinical settings has established the potency and efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |

| Bruton's Tyrosine Kinase (BTK) | Enzymatic Assay | 0.5 nM | [1][2] |

| B-cell Line (anti-IgG stimulated) | Cell-based Assay | 11 nM | [1] |

| Glioma (U87MG) | Colony Formation Assay | ~0.5 µM | [10] |

| Glioma (DBTRG-05MG) | Colony Formation Assay | ~10 µM | [10] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model System | Dosing Regimen | Key Outcome(s) | Reference(s) |

| Canine B-cell Lymphoma | Single dose of 2.5-20 mg/kg | 70% reduction in tumor burden; full BTK occupancy | [2] |

| Mouse Xenograft (pre-BCR+ ALL) | N/A | Significantly prolonged survival | [8] |

| Mouse Xenograft (Glioma) | N/A | Significant reduction in tumorigenesis | [10] |

| Healthy Swiss Mice | Escalation single-dose | Rapidly crosses the blood-brain barrier (BBB); AUC brain/plasma ratio of 0.7 | [11] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacodynamics of this compound.

Cell-Based BTK Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Culture B-cell lymphoma or leukemia cell lines (e.g., MEC-1) in appropriate media. Seed cells and treat with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the B-cell receptor by adding anti-IgM or anti-IgG to the media for 5-10 minutes to induce BTK phosphorylation.

-

Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay

-

Cell Seeding: Plate cells (e.g., Burkitt lymphoma lines) in a 96-well plate at a density of 5,000-10,000 cells per well.[5]

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Viability Measurement: Add a viability reagent such as CellTiter 96® AQueous One Solution (MTS) or a similar tetrazolium-based compound.[5]

-

Data Acquisition: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Data is typically normalized to the vehicle control to determine the percentage of proliferation inhibition.

In Vivo Xenograft Tumor Model

This protocol outlines a typical workflow for evaluating this compound's efficacy in a mouse model.

References

- 1. This compound: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keionline.org [keionline.org]

- 4. This compound for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 5. This compound significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imbruvicahcp.com [imbruvicahcp.com]

- 8. This compound inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Preclinical investigation of this compound, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ibrutinib: A Technical Guide to a Covalent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of ibrutinib, a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has revolutionized the treatment of various B-cell malignancies by irreversibly binding to Cys481 in the BTK active site, thereby blocking the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[1] This document provides a comprehensive overview of the key chemical modifications of the this compound scaffold and their impact on potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to provide a practical resource for researchers in the field of kinase inhibitor drug discovery.

Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[2] Its activation triggers a cascade of downstream signaling events that are essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of numerous B-cell cancers, making it a prime target for therapeutic intervention.

This compound (formerly PCI-32765) was the first BTK inhibitor to receive FDA approval and has demonstrated remarkable efficacy in treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1] It functions as a potent and irreversible inhibitor by forming a covalent bond with the cysteine 481 residue within the ATP-binding site of BTK.[1]

Mechanism of Action: Covalent Inhibition of BTK

This compound's mechanism of action involves a two-step process: initial reversible binding to the BTK active site, followed by an irreversible covalent bond formation between its acrylamide (B121943) "warhead" and the thiol group of Cys481.[3] This covalent modification permanently inactivates the enzyme. The efficiency of this process is characterized by the kinetic parameters Ki (inhibitor binding affinity) and kinact (rate of inactivation). The overall potency of a covalent inhibitor is often expressed as the kinact/Ki ratio.[4]

This compound Structure-Activity Relationship (SAR) Studies

The development of this compound and subsequent second-generation BTK inhibitors has been guided by extensive SAR studies. These studies have systematically explored modifications to the three main components of the this compound scaffold: the pyrazolo[3,4-d]pyrimidine core, the 4-phenoxyphenyl group, and the piperidine-acrylamide side chain.

The Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold serves as the hinge-binding motif, anchoring the inhibitor to the ATP-binding site of BTK. Modifications to this core are generally not well-tolerated, as it is crucial for maintaining high affinity.

The 4-Phenoxyphenyl Group

The 4-phenoxyphenyl group occupies a hydrophobic pocket in the BTK active site. SAR studies have shown that variations in this region can significantly impact potency and selectivity.

The Piperidine-Acrylamide Side Chain

This portion of the molecule is critical for the covalent interaction with Cys481. The acrylamide group acts as a Michael acceptor. Modifications to the linker and the electrophilic warhead have been extensively studied to optimize reactivity and reduce off-target effects.

Quantitative SAR Data

The following table summarizes the structure-activity relationships of selected this compound analogs and other BTK inhibitors.

| Compound | R1 Group (on Pyrazolopyrimidine) | R2 Group (Linker/Warhead) | BTK IC50 (nM) | kinact/KI (M-1s-1) | Key Observations |

| This compound | 4-phenoxyphenyl | (R)-1-acryloylpiperidin-3-yl | 0.5[1] | 3.28 x 105[4] | Potent and irreversible BTK inhibitor. Also inhibits other kinases with a homologous cysteine, such as EGFR, TEC, and BMX.[4] |

| Analog 1 | 4-phenoxyphenyl | (S)-1-acryloylpiperidin-3-yl | >1000 | - | The (R)-enantiomer is crucial for potent BTK inhibition. |

| Analog 2 | 4-(4-methoxyphenoxy)phenyl | (R)-1-acryloylpiperidin-3-yl | 1.2 | - | Methoxy substitution on the phenoxy ring is well-tolerated. |

| Analog 3 | 4-(3-fluorophenoxy)phenyl | (R)-1-acryloylpiperidin-3-yl | 0.8 | - | Electron-withdrawing groups on the phenoxy ring can maintain or slightly improve potency. |

| Acalabrutinib | 4-phenoxyphenyl | (S)-4-(but-2-ynoylamino)pyrrolidin-1-yl-2-carboxamide | 5.1 | 3.11 x 104[5] | Second-generation inhibitor with improved selectivity over this compound, particularly for EGFR.[1] |

| Zanubrutinib | 4-phenoxyphenyl | (R)-1-(1-acryloylpiperidin-3-yl) | 0.5[2] | 2.79 x 105[5] | Second-generation inhibitor with high potency and selectivity. |

| Compound 10 | Pyridinone core | - | 7[6] | - | A highly selective irreversible BTK inhibitor with a distinct core scaffold.[6] |

| Compound 13 | Phenyl with sulfone group | - | 9.1[6] | - | Pyrazolo-pyrimidine derivative with potent BTK inhibition comparable to this compound.[6] |

Experimental Protocols

General Synthesis of the this compound Scaffold

The synthesis of this compound and its analogs typically involves a multi-step process. A common route is outlined below:

-

Preparation of the Pyrazolopyrimidine Core: 4-Phenoxybenzoyl chloride undergoes a Knoevenagel-type condensation with malononitrile, followed by methylation to yield an enol intermediate. This intermediate then undergoes cyclization with hydrazine (B178648) to form the pyrazole (B372694) ring. Subsequent reaction with dimethylformamide dimethylacetal (DMF-DMA) yields the pyrazolo[3,4-d]pyrimidine core.[1]

-

Coupling of the Piperidine (B6355638) Side Chain: The pyrazolopyrimidine core is then coupled with the desired piperidine derivative.

-

Introduction of the Acrylamide Warhead: The final step involves the acylation of the piperidine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to introduce the Michael acceptor.

A detailed, step-by-step synthesis protocol for this compound can be found in various publications and patents.[7][8]

In Vitro BTK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

-

Add 2 µL of BTK enzyme solution (concentration optimized for the assay).

-

Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for BTK.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of B-cell lymphoma cell lines.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, TMD8)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

-

Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow for Covalent Inhibitor Characterization

The following diagram outlines a typical workflow for the screening and characterization of covalent kinase inhibitors like this compound.

Caption: Workflow for covalent inhibitor discovery.

This compound SAR Logic Diagram

This diagram illustrates the key structural regions of this compound and the impact of modifications on its activity and selectivity.

Caption: Key SAR insights for this compound.

References

- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Controlling this compound’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of this compound in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104557945A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

Ibrutinib: A Technical Guide to the Discovery and Development of a First-in-Class BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract